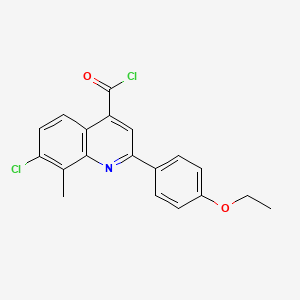
7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
“7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C19H15Cl2NO2 . It is related to the quinoline family, which is a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride”, often involves classical reaction methodologies, such as Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These protocols are used for the construction of the principal quinoline scaffold. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is characterized by a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a chlorine atom, an ethoxy group, and a carbonyl chloride group attached to the quinoline core .Aplicaciones Científicas De Investigación
Fluorescence Derivatization in High-Performance Liquid Chromatography
A compound closely related to 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been identified as a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. Its efficacy was demonstrated for various alcohols, producing corresponding fluorescent esters (Yoshida, Moriyama, & Taniguchi, 1992).
Reactivity with Thionyl Chloride
Another related study investigated the reactivity of 4-Methylquinolines with hot thionyl chloride, leading to the formation of either 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes. This study provides insights into the complex chemical reactions and products formed from these types of compounds (Al-Shaar, Lythgoe, Mcclenaghan, & Ramsden, 1988).
Synthesis of Alkynes
In a different context, a related compound, Diethyl (Dichloromethyl)Phosphonate, was used in the synthesis of alkynes, highlighting the diverse applications of chloroquinolines in chemical synthesis. This research is indicative of the potential utility of 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride in similar synthetic applications (Marinetti & Savignac, 2003).
Synthesis of Quinolines
A study on the reactions of several anilides with phosphoryl chloride to produce different quinoline derivatives provides insight into the chemical behavior and potential applications of similar compounds in organic chemistry. This research could be relevant to understanding the reactivity and synthetic applications of 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride (Fukuda, Okamoto, & Sakurai, 1977).
Antimicrobial and Photosynthetic Electron Transport Inhibition
A study on ring-substituted 4-arylamino-7-chloroquinolinium chlorides, which are structurally related to the compound of interest, revealed their activity in inhibiting photosynthetic electron transport and antimycobacterial properties. This demonstrates the potential of chloroquinoline derivatives in biological applications (Otevrel et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-3-24-13-6-4-12(5-7-13)17-10-15(19(21)23)14-8-9-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKRGVIPNRBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168793 | |
| Record name | 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160263-72-8 | |
| Record name | 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



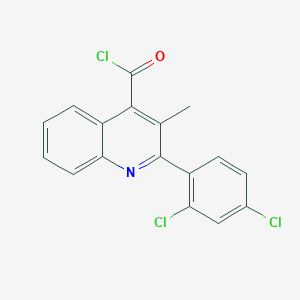
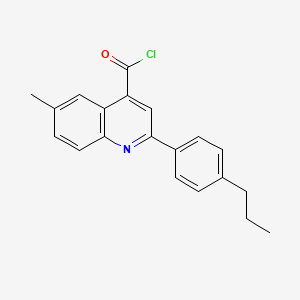
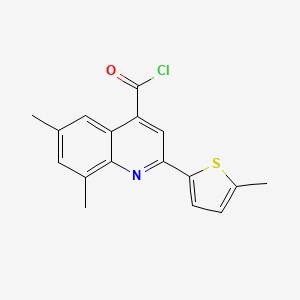
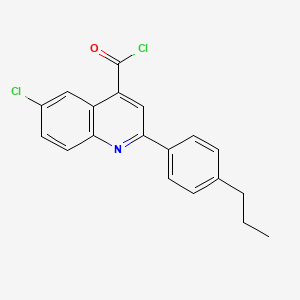
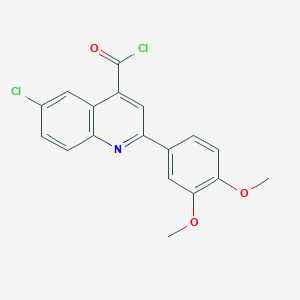
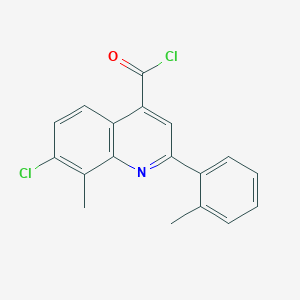
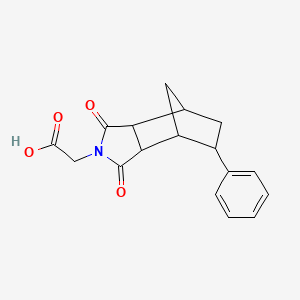
![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1420622.png)
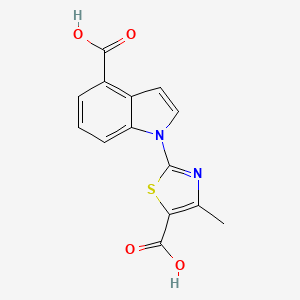
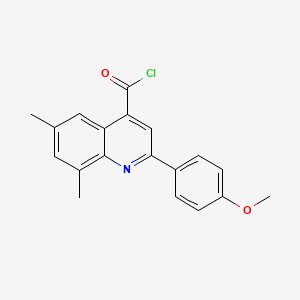
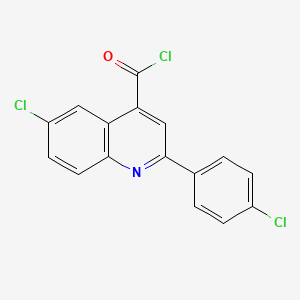
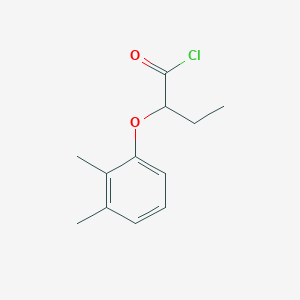
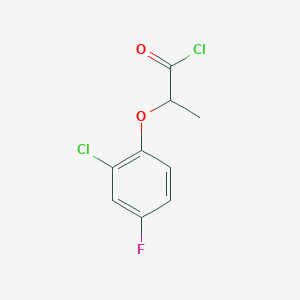
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420633.png)